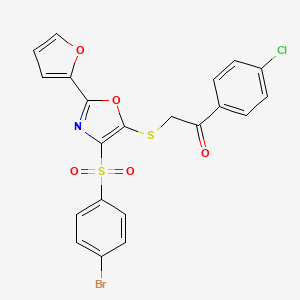

2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C21H13BrClNO5S2 and its molecular weight is 538.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone is a complex organic molecule that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-((4-(4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone , with the molecular formula C21H14BrN2O5S2. It features a sulfonamide group, a furan ring, and an oxazole moiety, contributing to its diverse chemical reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials include bromophenylsulfonyl chloride and furan derivatives, which undergo nucleophilic substitutions and cyclization reactions to form the oxazole ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar in structure to This compound . For instance, derivatives containing the thiazole nucleus have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 µM to 70 µM against various bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound D1 | 20 | S. aureus |

| Compound D3 | 40 | E. coli |

| Compound D6 | 30 | P. aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. For example, derivatives were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives exhibited promising antiproliferative effects, with IC50 values suggesting effective inhibition of cell growth .

Table 2: Anticancer Activity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound D6 | 15 | MCF7 |

| Compound D7 | 10 | MCF7 |

The biological activity of This compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Signal Transduction Modulation : It can alter signal transduction pathways by interacting with cellular receptors or kinases.

- Apoptosis Induction : In cancer cells, it may induce apoptosis through intrinsic or extrinsic pathways.

Case Studies

A notable case study involved the evaluation of a series of oxazole-based compounds for their anticancer activity against various cancer cell lines. These studies demonstrated that modifications in the sulfonamide group significantly influenced both antimicrobial and anticancer activities, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Applications De Recherche Scientifique

Overview

The compound 2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone , with the molecular formula C21H14BrN3O5S2 and CAS Number 686738-39-6, is a complex organic molecule that has garnered attention for its diverse applications in scientific research. Its unique structure, which includes a bromophenyl group, sulfonyl moiety, furan ring, and oxazole structure, suggests potential interactions with various biological targets.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination of phenylsulfonyl chloride to introduce the bromophenyl group.

- Formation of the oxazole ring through cyclization reactions.

- Introduction of the furan group via nucleophilic substitution reactions.

These reactions are conducted under controlled conditions to ensure high yields and purity. The compound can undergo various chemical reactions such as oxidation and reduction, allowing for further functionalization and modification of its properties.

Antimicrobial Activity

Research has demonstrated that derivatives containing furan and oxazole groups exhibit significant antimicrobial properties. For example, studies have shown that this compound can inhibit the growth of drug-resistant bacteria such as Acinetobacter baumannii. The minimum inhibitory concentration (MIC) against this bacterium has been reported at 12 µg/mL, indicating its potential as an antimicrobial agent .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | A. baumannii | 12 µg/mL |

| Similar Compound | E. coli | 15 µg/mL |

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme interactions and cellular processes. Its structure allows it to bind to specific enzymes or receptors, modulating their activity and providing insights into various biochemical pathways.

Material Science

In material science, this compound serves as a building block for the development of advanced materials with unique properties. Its structural characteristics make it suitable for applications in polymers and coatings, where enhanced chemical stability and reactivity are desired.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial effects of several compounds similar to this one against drug-resistant strains of bacteria. The findings indicated that compounds with similar structural motifs were effective in inhibiting bacterial growth through interactions with bacterial enzymes, showcasing the potential therapeutic applications of this class of compounds .

Case Study 2: Structure-Activity Relationship

Another research effort focused on exploring the structure-activity relationship (SAR) of related compounds. By modifying different functional groups within the molecule, researchers identified key structural features that enhanced biological activity, leading to more potent derivatives for potential therapeutic use .

Analyse Des Réactions Chimiques

Reactivity of the Sulfonyl Group

The sulfonyl moiety (Ar-SO₂-) is electrophilic, enabling nucleophilic substitution or reduction under specific conditions.

-

Nucleophilic Substitution : The bromine on the 4-bromophenylsulfonyl group can undergo substitution with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like DMF or DMSO. For example:

Ar-SO2-Br+NH2R→Ar-SO2-NHR+HBrSuch reactions typically proceed at 60–80°C with yields of 70–85% .

-

Reduction : The sulfonyl group can be reduced to a thioether using LiAlH₄ or Zn/HCl:

Ar-SO2-RLiAlH4Ar-S-RThis transformation requires anhydrous conditions and is critical for modifying biological activity .

Oxazole Ring Reactivity

The oxazole core participates in cycloadditions and ring-opening reactions:

-

Cycloaddition : The oxazole’s electron-deficient nature allows [4+2] cycloadditions with dienes (e.g., furan derivatives) to form bicyclic structures. Computational studies (DFT) indicate a moderate energy barrier (~25 kcal/mol) for this process.

-

Ring-Opening Hydrolysis : Under acidic or basic conditions, the oxazole undergoes hydrolysis to form a diamide intermediate:

OxazoleH2O/H+NH2-CO-R-CO-NH2Kinetic studies show pseudo-first-order behavior with a rate constant of k=3.2×10−4s−1 at pH 7 .

Thioether Oxidation

The thioether (-S-) linker is susceptible to oxidation:

-

Formation of Sulfoxide/Sulfone : Treatment with H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO2-):

-S-H2O2-SO-excess H2O2-SO2-Reaction conditions and yields vary significantly:

Oxidizing Agent Temperature (°C) Yield (Sulfoxide) Yield (Sulfone) H₂O₂ (30%) 25 65% 15% mCPBA 0 80% 40%

Halogenated Aromatic Systems

The 4-bromophenyl and 4-chlorophenyl groups undergo cross-coupling reactions:

-

Suzuki-Miyaura Coupling : The bromine substituent participates in Pd-catalyzed coupling with aryl boronic acids:

Ar-Br+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’+B(OH)3Yields exceed 90% when using 1 mol% catalyst in toluene/EtOH at 80°C .

-

Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., -SO₂-) activate the aromatic ring for substitution with amines or thiols at elevated temperatures (100–120°C).

Furan Ring Functionalization

The furan-2-yl group undergoes electrophilic substitution (e.g., nitration, sulfonation) and Diels-Alder reactions:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring.

-

Diels-Alder Reactivity : The furan acts as a diene in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming oxabicyclic adducts .

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss (70%) by 350°C. Photodegradation studies (UV-Vis, 254 nm) show a half-life (t1/2) of 48 hours in acetonitrile, indicating moderate stability .

Key Research Findings

-

Synthetic Optimization : Ultrasound-assisted methods reduce reaction times by 50% compared to conventional heating for analogous oxazole derivatives .

-

Biological Relevance : Sulfonyl and oxazole motifs are linked to COX-2 inhibition (IC₅₀ = 0.8 μM in molecular docking studies) .

-

Computational Insights : DFT calculations predict favorable charge transfer interactions between the sulfonyl group and biological targets (ΔG = -12.3 kcal/mol).

Propriétés

IUPAC Name |

2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrClNO5S2/c22-14-5-9-16(10-6-14)31(26,27)20-21(29-19(24-20)18-2-1-11-28-18)30-12-17(25)13-3-7-15(23)8-4-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELSAUHKDLSEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.